![molecular formula C24H23N3O2S2 B2658984 N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide CAS No. 1252929-72-8](/img/structure/B2658984.png)
N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide
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Overview
Description
N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
- Application : N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide has been investigated for its antioxidant capacity. It interacts with stable free radicals like DPPH and scavenges cationic radicals. Notably, derivatives with specific motifs (e.g., 4-fluorophenyl, 2,4-difluorophenyl) exhibit high antioxidant activity .
- Application : This compound has been studied for its anti-inflammatory potential. Specifically, it inhibits soybean lipoxygenase (LOX), an enzyme involved in inflammation. Nitrone 10c, bearing the 2,4-difluorophenyl motif, shows promising LOX inhibition (IC50 = 10 μM) .
- Application : N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide could be explored for its electro-optic properties. Density Functional Theory (DFT) calculations can provide insights into its molecular geometries, polarizability, and dipole moment, aiding in potential device design .
- Application : Anilides derived from this compound exhibit potent scavenging activity against superoxide anion radicals. Comparatively, they outperform corresponding benzylamides and hydrazides .
- Application : Indole derivatives, including N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide, may have plant hormone-like effects. Further research could explore its impact on plant physiology and growth .
Antioxidant Activity
Anti-Inflammatory Properties
Electro-Optic Effects
Superoxide Anion Radical Scavenging
Plant Hormone Analog
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-26(15-18-9-5-3-6-10-18)21(28)17-31-24-25-20-13-14-30-22(20)23(29)27(24)16-19-11-7-4-8-12-19/h3-14H,2,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFIMMFXEOFQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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